molecular formula C18H19FN4 B115799 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole CAS No. 142617-98-9

1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole

Cat. No.: B115799
CAS No.: 142617-98-9
M. Wt: 310.4 g/mol
InChI Key: UBXGZTRRRHVEAJ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a piperazine ring, and a 4-fluorobenzyl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzimidazole core reacts with piperazine derivatives.

    Attachment of 4-Fluorobenzyl Group: The final step involves the alkylation of the piperazine nitrogen with 4-fluorobenzyl chloride under basic conditions, typically using a base like potassium carbonate in an aprotic solvent such as acetonitrile.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

    1-(4-Fluorobenzyl)piperazine: Shares the 4-fluorobenzyl group but lacks the benzimidazole core.

    4-(4-Fluorobenzyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

    Cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine: A fentanyl homolog with a different core structure.

Uniqueness: 1-(4-Fluoro-benzyl)-2-piperazin-1-yl-1H-benzoimidazole is unique due to its combination of a benzimidazole core, piperazine ring, and 4-fluorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-piperazin-1-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4/c19-15-7-5-14(6-8-15)13-23-17-4-2-1-3-16(17)21-18(23)22-11-9-20-10-12-22/h1-8,20H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXGZTRRRHVEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599905
Record name 1-[(4-Fluorophenyl)methyl]-2-(piperazin-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142617-98-9
Record name 1-[(4-Fluorophenyl)methyl]-2-(1-piperazinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142617-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Fluorophenyl)methyl]-2-(piperazin-1-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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